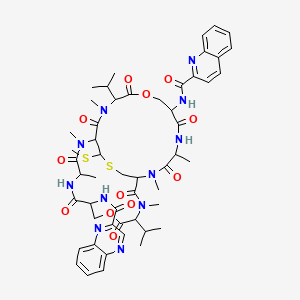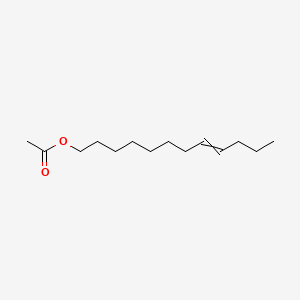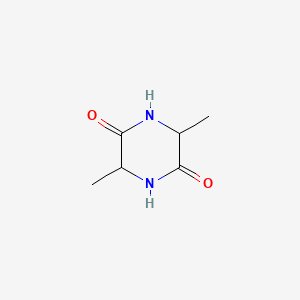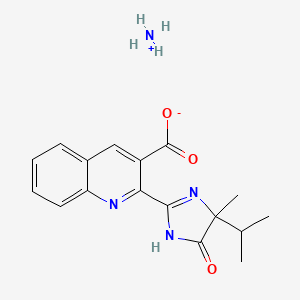![molecular formula C24H27NO4 B1208460 (1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 76372-22-0](/img/structure/B1208460.png)
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a natural product found in Triphyophyllum peltatum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of tetrahydroisoquinoline derivatives, which include compounds structurally related to (1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol. For instance, Lázár et al. (1990) discussed the synthesis of trifunctional 1,2,3,4-tetrahydroisoquinolines, providing insights into their conformational properties in solution and solid state, as verified by high-resolution NMR and X-ray diffraction evidence (Lázár et al., 1990).
Oxidation and Spectroscopy Studies
The oxidation behavior of bisphenolic tetrahydroisoquinolines was investigated by Hewgill and Pass (1985), who focused on the spectroscopic characterization of these compounds under oxidation conditions. This research provides foundational knowledge relevant to understanding the oxidation properties of similar tetrahydroisoquinoline derivatives (Hewgill & Pass, 1985).
Opioid Receptor Antagonism
Research by Cueva et al. (2009) has explored the synthesis of analogues of tetrahydroisoquinoline compounds and their role as in vitro opioid receptor functional antagonists. These studies are crucial for understanding the pharmacological aspects and potential therapeutic applications of tetrahydroisoquinoline derivatives (Cueva et al., 2009).
Crystal Structure and Stereochemistry
Studies on the crystal structure and stereochemistry of optically active tetrahydroisoquinoline derivatives have been conducted. For example, Naicker et al. (2011) confirmed the absolute configurations of certain tetrahydroisoquinoline derivatives using NMR spectroscopy and crystallography, providing valuable insights into the stereochemical properties of these compounds (Naicker et al., 2011).
Enantioselectivity and Pharmacological Effects
Research by Kihara et al. (1995) examined the enantioselectivity of optically active tetrahydroisoquinoline derivatives, assessing their potential as norepinephrine potentiators. This line of research contributes to understanding the pharmacological effects of such compounds, especially their interaction with neurochemical pathways (Kihara et al., 1995).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Their findings offer insights into reducing the toxicity of these molecules while increasing their therapeutic margin, relevant for similar tetrahydroisoquinoline derivatives (Azamatov et al., 2023).
Propiedades
Número CAS |
76372-22-0 |
|---|---|
Nombre del producto |
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
Fórmula molecular |
C24H27NO4 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C24H27NO4/c1-13-10-15-8-9-18(24(27)21(15)14(2)25-13)22-16(12-26)11-20(29-4)23-17(22)6-5-7-19(23)28-3/h5-9,11,13-14,25-27H,10,12H2,1-4H3/t13-,14-/m1/s1 |
Clave InChI |
UORJGZQGXAWGDM-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
SMILES |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
SMILES canónico |
CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)OC)O |
Sinónimos |
habropetaline A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




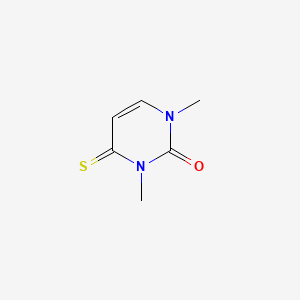
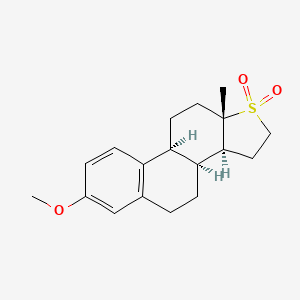
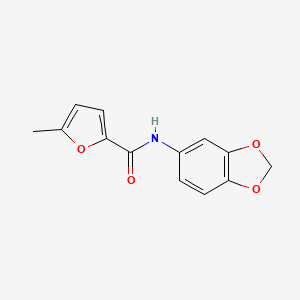
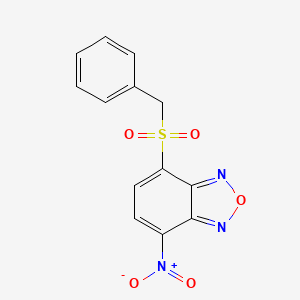
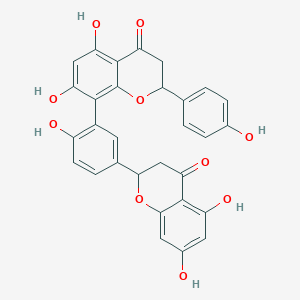
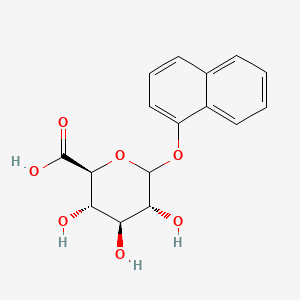

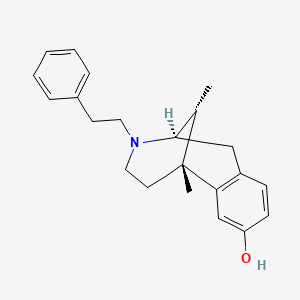
![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
